molecular formula C17H21N3O3 B3009910 8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021210-45-6

8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B3009910
CAS RN: 1021210-45-6
M. Wt: 315.373
InChI Key: SSLXUKLUESGDQO-UHFFFAOYSA-N
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Description

8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that has been identified as a promising inhibitor of Receptor-interacting protein kinase 1 (RIPK1), a key component of the necroptosis signaling pathway . Necroptosis is a type of programmed cell death involved in various pathophysiological disorders .


Molecular Structure Analysis

The molecular structure of this compound involves benzyl groups that are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . The compound has a molecular weight of 259.31 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.31 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.

Scientific Research Applications

Delta Opioid Receptor-Selective Agonist

This compound has been identified as a novel chemotype for delta opioid receptor (DOR) selectivity. It exhibits low β-arrestin 2 recruitment efficacy and submicromolar potency in reducing cAMP production, which is crucial for pain management and neurological research .

Necroptosis Inhibition

Necroptosis is a form of programmed cell death involved in various diseases. The compound has shown promise as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is a key component in the necroptosis signaling pathway. This application is significant for therapeutic interventions in diseases where necroptosis plays a role .

Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibition

The compound serves as an efficacious pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3). This is particularly relevant for the treatment of anemia, as it can help stabilize HIF, allowing for better adaptation to hypoxic conditions .

Future Directions

The compound has been identified as a promising inhibitor of RIPK1, suggesting potential applications in the treatment of diseases related to necroptosis . Future research may focus on further characterizing its properties and exploring its therapeutic potential.

properties

IUPAC Name

8-benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-2-10-20-15(22)17(18-16(20)23)8-11-19(12-9-17)14(21)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLXUKLUESGDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

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